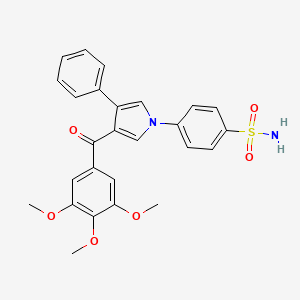
hCA/Wnt/|A-catenin-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hCA/Wnt/β-catenin-IN-1 is a compound known for its dual inhibitory action on human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This compound has shown significant potential in reducing cancer cell viability, including those resistant to doxorubicin . It is particularly noted for its inhibitory effects on hCA II, hCA IX, and hCA XII .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for hCA/Wnt/β-catenin-IN-1 are not widely documented, as this compound is primarily used in research settings. standard practices in pharmaceutical manufacturing, such as batch processing and stringent quality control measures, are likely employed to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
hCA/Wnt/β-catenin-IN-1 primarily undergoes inhibition reactions where it interacts with its target enzymes and signaling pathways. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is often used in conjunction with reagents that facilitate its solubility and stability, such as dimethyl sulfoxide (DMSO). The conditions for its reactions are typically mild, reflecting the physiological environment in which it is intended to function .
Major Products Formed
The primary product of the interaction between hCA/Wnt/β-catenin-IN-1 and its targets is the inhibited form of the enzyme or signaling pathway component. This inhibition leads to reduced cancer cell viability and decreased activity of the Wnt/β-catenin signaling pathway .
Applications De Recherche Scientifique
hCA/Wnt/β-catenin-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and signaling pathways.
Biology: Helps in understanding the role of carbonic anhydrase and Wnt/β-catenin signaling in cellular processes.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mécanisme D'action
hCA/Wnt/β-catenin-IN-1 exerts its effects by binding to the active sites of human carbonic anhydrase enzymes and components of the Wnt/β-catenin signaling pathway. This binding inhibits the activity of these targets, leading to reduced cell proliferation and survival in cancer cells. The molecular targets include hCA II, hCA IX, hCA XII, and components of the Wnt/β-catenin pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Another dual-targeting inhibitor with similar properties.
GSK343: An EZH2 inhibitor that also modulates the Wnt/β-catenin pathway.
Uniqueness
hCA/Wnt/β-catenin-IN-1 is unique in its dual inhibitory action on both human carbonic anhydrase and the Wnt/β-catenin signaling pathway. This dual action makes it particularly effective in targeting multidrug-resistant cancer cells, setting it apart from other inhibitors that target only one of these pathways .
Propriétés
Formule moléculaire |
C26H24N2O6S |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
4-[3-phenyl-4-(3,4,5-trimethoxybenzoyl)pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O6S/c1-32-23-13-18(14-24(33-2)26(23)34-3)25(29)22-16-28(15-21(22)17-7-5-4-6-8-17)19-9-11-20(12-10-19)35(27,30)31/h4-16H,1-3H3,(H2,27,30,31) |
Clé InChI |
XIALBSFHRHQZOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


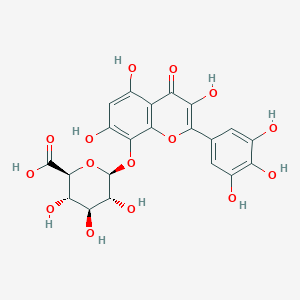
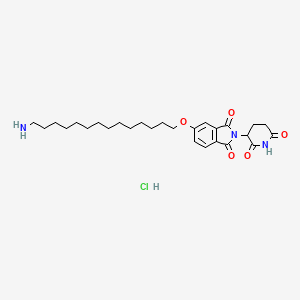
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
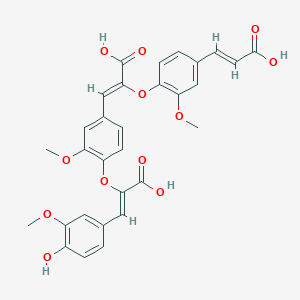

![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)
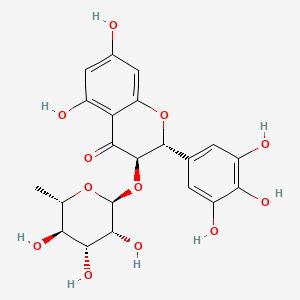
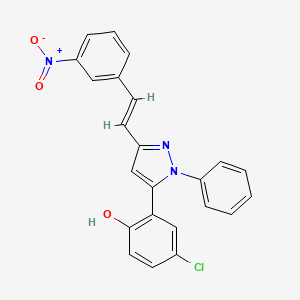
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
